molecular formula C11H9ClN2O2 B1455649 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 351528-73-9

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No. B1455649
M. Wt: 236.65 g/mol
InChI Key: SJSKAURFWDHHOB-UHFFFAOYSA-N
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Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .


Synthesis Analysis

The synthesis of spiro-indole derivatives has been an active research field of organic chemistry for well over a century . Various synthetic procedures have been introduced, focusing particularly on the past 2 years with typical examples .


Molecular Structure Analysis

Spiroindole and spirooxindoles contain a spirocycle fused at the C2 or C3 of the oxindole moiety . They form the core building blocks of highly functionalized organic structures .


Chemical Reactions Analysis

The reaction between heterocyclic ketene aminals and [1,2′‐biindenylidene]‐1′,3,3′‐trione (bindone) has been used to synthesize diverse spiro‐imidazo pyridine‐indene derivatives . The reaction is promoted by malononitrile and catalyzed by p‐TSA in EtOH under reflux conditions .

Scientific Research Applications

Synthesis and Material Properties

  • Polymer Synthesis and Thermal Properties : Novel polymers based on poly(hydantoin-methyl-p-styrene) were synthesized using derivatives of 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione. These polymers demonstrated improved thermal stability compared to poly(chloromethyl-p-styrene) and exhibited significant resistance due to the presence of phenyl rings (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

  • Novel Compound Synthesis : The synthesis of novel compounds, including 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, was achieved. These structures were verified using NMR and IR spectroscopy, indicating potential for diverse applications in material science (Marinov, Marinova Petja, Stoyanov, Markova, & Enchev, 2014).

Spectroscopic Investigation and Cytotoxic Activity

Pharmacological Aspects

Future Directions

Spiroindole and spirooxindole scaffolds continue to be an active research field in organic chemistry . Future research will likely focus on introducing novel synthetic procedures and creating new therapeutic agents .

properties

IUPAC Name

6-chlorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSKAURFWDHHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 5
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 6
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Citations

For This Compound
1
Citations
XG Li, M Rantapaju, LT Kanerva - 2011 - Wiley Online Library
Kinetic resolution of three cyclic quaternary ethyl 1‐amino‐2,3‐dihydro‐1H‐indene‐1‐carboxylates and both 1‐ and 2‐amino‐1,2,3,4‐tetrahydronaphthalene analogues have been …

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